molecular formula C22H14BrClN2O B5273193 2-(4-BROMOSTYRYL)-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE

2-(4-BROMOSTYRYL)-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE

Cat. No.: B5273193
M. Wt: 437.7 g/mol
InChI Key: HWCJOJFFPFUFII-SDNWHVSQSA-N
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Description

2-(4-BROMOSTYRYL)-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromostyryl group and a chlorophenyl group attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

2-[(E)-2-(4-bromophenyl)ethenyl]-3-(2-chlorophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClN2O/c23-16-12-9-15(10-13-16)11-14-21-25-19-7-3-1-5-17(19)22(27)26(21)20-8-4-2-6-18(20)24/h1-14H/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCJOJFFPFUFII-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)Br)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)Br)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOSTYRYL)-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 2-aminobenzamide to form the quinazolinone core. This intermediate is then subjected to a Heck reaction with 4-bromostyrene to introduce the bromostyryl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOSTYRYL)-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of quinazolinone derivatives with substituted halogen atoms.

Scientific Research Applications

2-(4-BROMOSTYRYL)-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMOSTYRYL)-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMOSTYRYL)-3-(2-FLUOROPHENYL)-4(3H)-QUINAZOLINONE
  • 2-(4-BROMOSTYRYL)-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE
  • 2-(4-BROMOSTYRYL)-3-(2-NITROPHENYL)-4(3H)-QUINAZOLINONE

Uniqueness

2-(4-BROMOSTYRYL)-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE is unique due to the presence of both bromostyryl and chlorophenyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

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